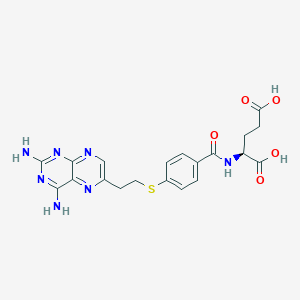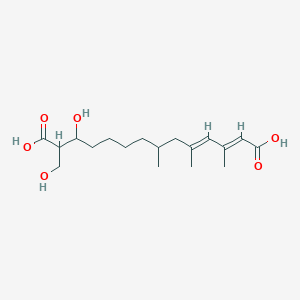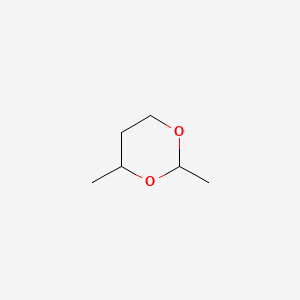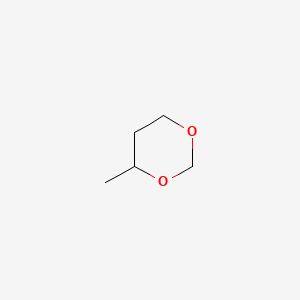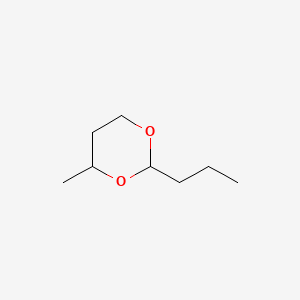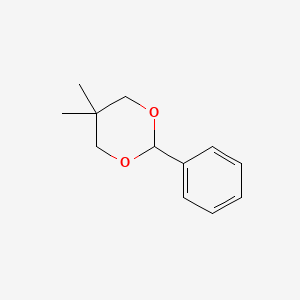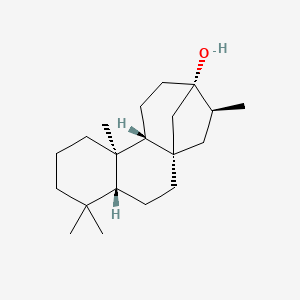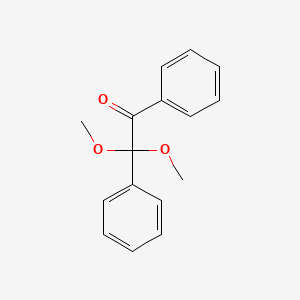
2,2-ジメトキシ-2-フェニルアセトフェノン
概要
説明
2,2-ジメトキシ-1,2-ジフェニルエタノンは、分子式C16H16O3、分子量256.2964 g/molの有機化合物です . α,α-ジメトキシ-α-フェニルアセトフェノン、ベンジルジメチルケタールなどの名称でも知られています . この化合物は、白色から薄い黄色の固体で、アセトン、酢酸エチル、熱メタノールなどの有機溶媒に可溶性ですが、水には不溶性です . 光に敏感で、酸性条件下では分解しますが、アルカリ性条件下では安定です .
2. 合成方法
2,2-ジメトキシ-1,2-ジフェニルエタノンは、さまざまな合成経路で合成することができます。 一般的な方法の1つは、ベンジルとメタノールを酸触媒の存在下で反応させる方法です . 反応条件には通常、目的の生成物の形成を促進するために混合物を還流させることが含まれます。 工業的な生産方法は、同様の合成経路を用いる場合がありますが、規模が大きく、収量と純度を最大限にするために最適化された反応条件が用いられます .
科学的研究の応用
2,2-ジメトキシ-1,2-ジフェニルエタノンは、科学研究において幅広い用途があります。
化学: 特にアクリレートポリマーの調製において、ラジカル重合プロセスにおける光開始剤として使用されます. 光の影響下で、この化合物はラジカルを生成し、重合を開始します。
生物学: 光化学反応とそのメカニズムの研究に使用されます。
作用機序
2,2-ジメトキシ-1,2-ジフェニルエタノンの作用機序は、主に光開始剤としての役割に関係しています。 光に暴露されると、この化合物はホモリティック開裂を起こしてフリーラジカルを生成します。 これらのラジカルは、次にモノマーの重合を開始し、ポリマーを生成します . このプロセスに関与する分子標的と経路には、光エネルギーの吸収と、重合反応を促進する反応性中間体の生成が含まれます .
6. 類似の化合物との比較
2,2-ジメトキシ-1,2-ジフェニルエタノンは、次のような他の類似の化合物と比較することができます。
ベンゾインジメチルエーテル: 構造は似ていますが、光開始特性が異なります。
2,2-ジメトキシ-2-フェニルアセトフェノン: 同様の用途を持つ別の光開始剤ですが、反応性と効率が異なります.
2,2-ジメトキシ-1,2-ジフェニルエタノンのユニークさは、その特定の光開始能力とアルカリ性条件下での安定性であり、さまざまな産業用途に適しています .
生化学分析
Biochemical Properties
The primary biochemical role of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator. When exposed to light, it forms radicals that initiate the radical polymerization of methacrylate monomers
Cellular Effects
It is known to be involved in the photopolymerization of methacrylate monomers . This process could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethoxy-2-phenylacetophenone involves the formation of radicals under the influence of light . These radicals then initiate the radical polymerization of methacrylate monomers
Temporal Effects in Laboratory Settings
It is known to be used in the photopolymerization of methacrylate monomers , which suggests that its effects could change over time depending on the light exposure.
準備方法
2,2-Dimethoxy-1,2-diphenyl-ethanone can be synthesized through various synthetic routes. One common method involves the reaction of benzil with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2,2-ジメトキシ-1,2-ジフェニルエタノンは、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で、対応するカルボン酸またはケトンを生成するように酸化することができます。
還元: アルコールまたは他の還元された誘導体を生成するように還元することができます。
これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります . これらの反応によって生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。
類似化合物との比較
2,2-Dimethoxy-1,2-diphenyl-ethanone can be compared with other similar compounds such as:
Benzoin dimethyl ether: Similar in structure but with different photoinitiation properties.
2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with comparable applications but varying reactivity and efficiency.
The uniqueness of 2,2-Dimethoxy-1,2-diphenyl-ethanone lies in its specific photoinitiation capabilities and its stability under alkaline conditions, making it suitable for various industrial applications .
特性
IUPAC Name |
2,2-dimethoxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVGIHKZDCUPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037715 | |
| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24650-42-8 | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24650-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024650428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-1,2-diphenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLDIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DK0094V28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
